2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-17-12-14-11-13-8-7-10(16(11)15-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOCUBHJSDDMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. The common route includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with appropriate agents to form the desired compound. Catalysts and solvents are often used to optimize the yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve large-scale chemical reactors with stringent controls on temperature, pressure, and reaction time to ensure a consistent and high-quality product. Purification processes like recrystallization and chromatography are employed to isolate the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form sulfoxides and sulfones, which are intermediates in various synthetic applications.
Reduction: Reduction can lead to the formation of thiol or thioether derivatives.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary based on the substituent but often involve bases, acids, or specific catalysts.
Major Products Formed: Products vary significantly based on the reaction but often include functionalized triazolopyrimidines, sulfoxides, sulfones, and thioethers.
Scientific Research Applications
Antiviral Activity
One of the significant applications of 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is its role as an antiviral agent. Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold can disrupt protein-protein interactions critical for viral replication. For instance, compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown promising antiviral activity. These compounds were evaluated through ELISA-based assays and plaque reduction assays in infected cells, demonstrating their potential as new anti-influenza drugs .
Antioxidant Properties
The antioxidant activity of this compound has also been explored. Studies have reported that various derivatives exhibit significant radical scavenging activity and reducing power capabilities. For example, compounds synthesized from this scaffold were tested using methods such as DPPH radical scavenging and ferric reduction antioxidant power (FRAP), revealing their potential as effective antioxidant agents .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties as well. Several studies have demonstrated that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activities against clinical pathogens. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl group significantly influence the antimicrobial efficacy of these compounds .
Cancer Treatment Potential
The metal-chelating properties of triazolo[1,5-a]pyrimidines have been exploited to develop candidates for cancer treatment. The ability to coordinate with metal ions is crucial in designing drugs that can interfere with cancer cell proliferation and survival mechanisms. Research indicates that specific derivatives can induce apoptosis in cancer cells through mechanisms involving metal ion interactions and subsequent biological pathways .
Synthesis Techniques
The synthesis of this compound has been achieved through various methodologies including multicomponent reactions and microwave-assisted techniques. These methods not only enhance yield but also reduce reaction times significantly compared to traditional synthesis approaches. For instance, a study highlighted a catalyst-free and eco-friendly method that utilized microwave conditions for the synthesis of related compounds within this class .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Variations in substituents on the phenyl ring and modifications on the triazole moiety have been systematically studied to correlate chemical structure with biological function. This knowledge aids in the rational design of more potent derivatives tailored for specific therapeutic targets .
Mechanism of Action
The precise mechanism by which 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects varies with application:
Enzyme Inhibition: The compound can bind to the active site of specific enzymes, blocking their activity.
Pathways: Involvement in signaling pathways, potentially affecting cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Table 1: Key Substituents and Activities of Triazolopyrimidine Derivatives
Key Observations:
Position 2 Substituents: Methylthio (-SCH₃): Present in the target compound and derivatives in and , this group enhances electron density and may improve binding to hydrophobic pockets in enzymes like hCA . Nitro (-NO₂): In , nitro groups increase electron-withdrawing effects, favoring applications in energetic materials rather than pharmacology . Amino (-NH₂): Compounds with amino groups at position 2 (e.g., ) exhibit varied acidity (pKa ~2.47), influencing solubility and reactivity .
Position 7 Substituents: Phenyl: The target compound’s phenyl group contributes to π-π stacking interactions in biological targets, a feature shared with 7-phenoxyphenyl derivatives . Bulky Substituents: Dichlorophenoxyethyl () and morpholinyl () groups may reduce membrane permeability but enhance target specificity.
Pharmacological and Physicochemical Comparisons
Table 2: Select Physicochemical and Pharmacological Data
- Anticancer Activity: The target compound’s phenyl and methylthio groups likely synergize to inhibit hCA isoforms, a mechanism distinct from 7-phenylamino derivatives (e.g., ), which target tubulin polymerization.
- Toxicity Profile: Amino-substituted derivatives () exhibit higher toxicity (risk code T) compared to the target compound, emphasizing the role of substituents in safety profiles.
Biological Activity
The compound 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₂N₄S
- CAS Number : 875892-23-2
This compound features a triazole ring fused with a pyrimidine structure, which is known for its potential pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed promising activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 10-25 | Staphylococcus aureus |
| Other derivatives | Varies | Various bacterial strains |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using cancer cell lines such as HeLa and MCF-7 demonstrated that this compound induces apoptosis and inhibits cell proliferation. The IC50 values were found to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective effects. A study conducted on neuronal cells exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death and oxidative damage markers.
| Treatment | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 100 | High |
| Compound Treatment | 80 | Significantly reduced |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial properties of the compound against various strains of bacteria. The study confirmed its effectiveness against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted to assess the anticancer properties of the compound. The results indicated that it not only inhibited cancer cell growth but also triggered apoptotic pathways in treated cells. This suggests potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- Methodology : Multi-component reactions using 3-amino-1,2,4-triazole derivatives, aldehydes, and ethyl 3-oxohexanoate under microwave irradiation (180°C, 20 min) achieve yields of 45–65% . Catalyst selection is critical: TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) improves efficiency but requires careful handling due to toxicity . Alternative methods using DMF as a solvent avoid piperidine-related administrative hurdles .
Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Analytical Protocols :
- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm confirm methylthio (-SCH₃) groups, while aromatic protons (7-phenyl) appear at δ 7.2–7.8 ppm .
- IR : C=N stretches (1600–1650 cm⁻¹) and C-S bonds (650–700 cm⁻¹) validate the triazolopyrimidine core .
- MS : Molecular ion peaks (e.g., m/z 533) align with calculated molecular weights .
Q. What safety precautions are essential when handling 2-(Methylthio)-7-phenyl-triazolopyrimidine derivatives?
- Safety Guidelines : Use PPE (gloves, goggles, lab coats) to prevent skin contact. Conduct reactions in fume hoods due to volatile byproducts. Waste must be segregated and processed by certified disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at C-5/C-7) affect biological activity in triazolopyrimidine derivatives?
- Structure-Activity Relationship (SAR) :
- C-5 Methylthio : Enhances cAMP phosphodiesterase inhibition (e.g., 6.3× potency over theophylline in cardiac tissue) .
- C-7 Phenyl : Improves lipophilicity, aiding blood-brain barrier penetration for neuropharmacological applications .
- Electron-withdrawing groups (e.g., -CF₃ at C-2) increase antifungal activity against Rhizoctonia solani (EC₅₀ = 50 ppm) .
Q. What computational strategies predict binding modes of this compound to enzymatic targets like acetolactate synthase (ALS)?
- Modeling Approaches :
- Docking studies (AutoDock Vina) using ALS crystal structures (PDB: 1NVB) identify key interactions: hydrogen bonding with Thr113 and hydrophobic contacts with Val114 .
- QSAR models highlight logP and polar surface area as critical parameters for herbicidal activity .
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
- Crystallographic Analysis : Single-crystal X-ray diffraction (SHELX suite) confirms planarity of the triazolopyrimidine core (mean C–C bond length = 1.40 Å) and dihedral angles (<10°) between aryl substituents . Discrepancies in torsion angles (e.g., C-7 phenyl orientation) arise from packing effects, not synthesis artifacts .
Methodological Challenges
Q. What strategies mitigate low yields in nucleophilic C–H functionalization of triazolopyrimidines?
- Optimization :
- Use Grignard reagents (e.g., PhMgBr) at −78°C to minimize side reactions .
- Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids improves regioselectivity at C-5/C-7 positions .
Q. How are bioactivity assays designed to evaluate dual herbicidal-fungicidal activity?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
